N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c1-19(28,11-13-3-9-16(29-2)10-4-13)12-24-17(26)18(27)25-15-7-5-14(6-8-15)20(21,22)23/h3-10,28H,11-12H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGOPEFWXKOWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce primary or secondary amines.
Scientific Research Applications
N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituent effects, physicochemical properties, and synthetic strategies.
Substituent Analysis
Key Observations :
- The 4-trifluoromethylphenyl group in the target compound confers strong electron-withdrawing effects and lipophilicity, which may enhance membrane permeability and resistance to oxidative metabolism compared to the 4-fluorophenyl group in .
- Compared to piperidine-based analogs (e.g., ), the ethanediamide backbone may reduce basicity, altering bioavailability and target engagement.
Physicochemical and Pharmacological Implications
- Metabolic Stability : Trifluoromethyl groups are resistant to cytochrome P450-mediated oxidation, suggesting longer half-lives than analogs with methoxy or ethyl groups .
- Target Selectivity : The combination of methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups may create a balanced electronic profile for interactions with enzymes or receptors, akin to fluorophenyl-thiazolo-triazole derivatives .
Biological Activity
The compound N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.37 g/mol. The structure features a hydroxyl group, methoxyphenyl, and trifluoromethyl moieties, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives with similar structures have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated that the minimum inhibitory concentration (MIC) values for these compounds can be as low as 12.9 μM against MRSA isolates .
| Compound | Target Bacteria | MIC (μM) | Activity Type |
|---|---|---|---|
| This compound | S. aureus | 12.9 | Bactericidal |
| Similar Trifluoromethyl Derivative | MRSA | 25.9 | Bacteriostatic/Bactericidal |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential through the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. Studies show that certain derivatives can modulate NF-κB activity, leading to reduced inflammation markers in cell cultures .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study was conducted to evaluate the efficacy of various trifluoromethyl-containing compounds against S. aureus. The results indicated that compounds similar to this compound exhibited potent antimicrobial activity with low MIC values, suggesting their potential as therapeutic agents for bacterial infections.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when administered in vitro. This suggests its potential utility in treating inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : By targeting specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Interference with Cellular Signaling : Modulating pathways like NF-κB to reduce inflammation and promote apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
